molecular formula C20H16N4O6 B2392229 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 920441-92-5

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2392229
CAS No.: 920441-92-5
M. Wt: 408.37
InChI Key: ZLBPUNLNTSGTTC-UHFFFAOYSA-N
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Description

N-(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a 1,3,4-oxadiazole ring, a 3,5-dimethoxyphenyl group, and a 1,3-dioxoisoindolin-2-yl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the 1,3,4-oxadiazole ring. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic or basic conditions. The 3,5-dimethoxyphenyl group can be introduced through a substitution reaction, while the 1,3-dioxoisoindolin-2-yl moiety can be formed by the reaction of phthalic anhydride with an amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The 1,3,4-oxadiazole ring and the 3,5-dimethoxyphenyl group may play crucial roles in binding to biological targets, leading to biological responses. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

  • N-(3,5-Dimethoxyphenyl)acetamide: Similar structure but lacks the oxadiazole ring.

  • 2-(1,3-Dioxoisoindolin-2-yl)acetamide: Similar to the target compound but without the 3,5-dimethoxyphenyl group.

  • 1,3,4-Oxadiazol-2-yl derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness: The uniqueness of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide lies in its combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6/c1-28-12-7-11(8-13(9-12)29-2)17-22-23-20(30-17)21-16(25)10-24-18(26)14-5-3-4-6-15(14)19(24)27/h3-9H,10H2,1-2H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBPUNLNTSGTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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